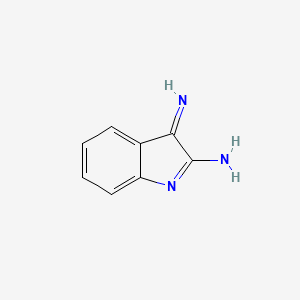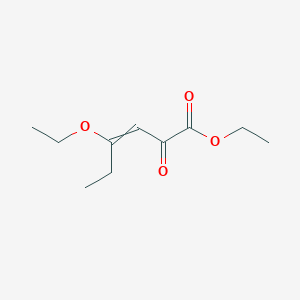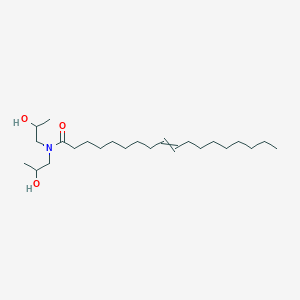![molecular formula C10H14O3 B14508959 7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 62912-26-9](/img/structure/B14508959.png)
7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a chemical compound with a unique bicyclic structure. This compound is part of the norbornene family, which is known for its strained ring system and interesting chemical properties. The presence of a methoxymethyl group and a carboxylic acid functional group makes this compound versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves a series of well-defined organic reactions. One common method starts with the Diels-Alder reaction between a diene and a dienophile to form the bicyclic structure. The methoxymethyl group can be introduced through a nucleophilic substitution reaction, while the carboxylic acid group is often introduced via oxidation of an aldehyde precursor .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts and optimized reaction conditions are employed to maximize efficiency and minimize by-products. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also becoming more common in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters and amides.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions include esters, amides, alcohols, and various substituted derivatives. These products can be further utilized in different chemical and industrial applications .
Scientific Research Applications
7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, coatings, and materials with unique properties
Mechanism of Action
The mechanism of action of 7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their activity. The methoxymethyl group may also play a role in modulating the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: This compound lacks the methoxymethyl group, making it less versatile in certain chemical reactions.
Methyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: This ester derivative has different solubility and reactivity compared to the carboxylic acid form.
Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate: Similar to the methyl ester, this compound has unique properties due to the ethyl group .
Uniqueness
The presence of both a methoxymethyl group and a carboxylic acid group in 7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid makes it unique among its analogs. This combination allows for a broader range of chemical modifications and applications, enhancing its utility in various fields of research and industry .
Properties
CAS No. |
62912-26-9 |
|---|---|
Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
7-(methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H14O3/c1-13-5-9-6-2-3-7(9)8(4-6)10(11)12/h2-3,6-9H,4-5H2,1H3,(H,11,12) |
InChI Key |
NRXJDGVOKAKUGN-UHFFFAOYSA-N |
Canonical SMILES |
COCC1C2CC(C1C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


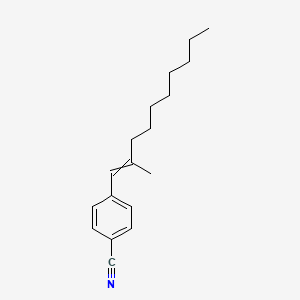
![N-[(1,3-Benzothiazol-2-yl)sulfanyl]-3-nitroaniline](/img/structure/B14508887.png)
![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)

![N-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methyl]acetamide](/img/structure/B14508917.png)
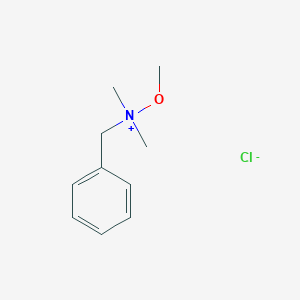
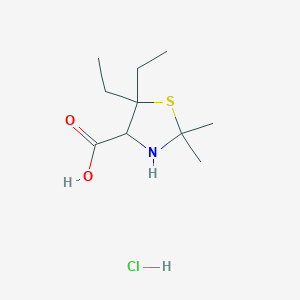

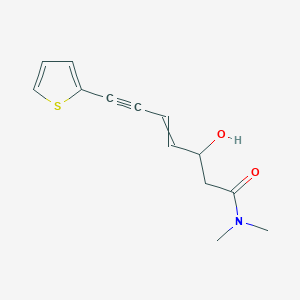

![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)
